molecular formula C25H26N4O3 B3985833 methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3985833
M. Wt: 430.5 g/mol
InChI Key: YHJVGYHAJZXFNR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring and a tetrahydropyrimidine ring

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been shown to exhibit ph-responsive self-assembling behavior in aqueous solutions due to certain moieties . This suggests that the compound may interact with its targets in a pH-dependent manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to play roles in key processes linked to cell growth and survival, such as cytoskeleton remodeling in response to extracellular stimuli

Result of Action

Similar compounds have been found to exhibit antimicrobial activity against certain bacteria , suggesting that this compound may have similar effects

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s self-assembling behavior Other factors, such as temperature, presence of other chemicals, and cellular conditions, may also play a role

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and tetrahydropyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and tetrahydropyrimidine derivatives, such as:

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Uniqueness

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and tetrahydropyrimidine rings. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-14-11-15(2)20(16(3)12-14)23-19(13-29(28-23)18-9-7-6-8-10-18)22-21(24(30)32-5)17(4)26-25(31)27-22/h6-13,22H,1-5H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJVGYHAJZXFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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